molecular formula C16H20N2O3 B1217540 N-Nitrosopropranolol CAS No. 84418-35-9

N-Nitrosopropranolol

Cat. No. B1217540
CAS RN: 84418-35-9
M. Wt: 288.34 g/mol
InChI Key: TXYRHXNLIUKPMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

NNP can be synthesized from propranolol in the presence of nitrites and an acidic environment. The optimal conditions for NNP formation include a pH level similar to that found in the human stomach, indicating that the internal conditions within patients undergoing treatment with propranolol could potentially lead to the endogenous formation of NNP. Notably, the synthesis process has been investigated to understand the kinetics and mechanisms underlying the formation of NNP, revealing that the yield of NNP increases linearly with incubation time and propranolol concentration, and exponentially with the concentration of nitrite (Chen & Raisfeld-Danse, 1983).

Molecular Structure Analysis

The molecular structure of NNP has been characterized through various analytical techniques, with studies focusing on its stability under different conditions to assess its potential risk. Although specific details on the molecular structure analysis are not provided in the cited studies, the general approach to understanding NNP involves high-pressure liquid chromatography for detection and kinetic studies to evaluate its formation and stability under simulated physiological conditions.

Chemical Reactions and Properties

NNP's chemical reactions and properties have been explored through studies simulating gastric conditions to assess its formation and stability. The nitrosation of propranolol to form NNP demonstrates the compound's potential to undergo chemical transformations under specific environmental conditions, particularly those mimicking the human stomach's acidic environment. These studies indicate that while NNP formation is possible under certain conditions, the actual risk posed by its formation in vivo may be minimal due to factors such as pH, concentration of reactants, and the presence of dietary components that could inhibit nitrosation (Brambilla, Martelli, & Sottofattori, 1995).

Physical Properties Analysis

The physical properties of NNP, including its stability and reactivity under various conditions, have been a focus of research to determine its behavior in biological systems. Studies have developed methodologies for detecting NNP even in the presence of large quantities of propranolol, facilitating the analysis of its physical properties under conditions that simulate human gastric juice. These analyses are crucial for understanding how NNP might form and persist within the human body, particularly in the stomach where conditions are conducive to nitrosamine formation.

Chemical Properties Analysis

Research on NNP's chemical properties has highlighted the compound's behavior under physiological conditions, with a focus on understanding how factors such as pH and the presence of other substances might influence its formation and stability. The interaction of NNP with other compounds, including potential inhibitors of its formation, provides insight into how the chemical properties of NNP can be influenced by the biological milieu, which is critical for assessing the risk of exposure to NNP through medication or dietary sources.

  • Chen, J., & Raisfeld-Danse, I. H. (1983). Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of N-nitrosopropranolol from nitrite and the secondary amine propranolol hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 705-712. Link to study.

  • Brambilla, G., Martelli, A., & Sottofattori, E. (1995). Nitrosation of propranolol under simulated gastric conditions. Carcinogenesis, 16(5), 1239-1242. Link to study.

Scientific Research Applications

Nitrosation in Simulated Gastric Conditions

The nitrosation of propranolol, a beta-adrenergic blocking drug, to form N-nitrosopropranolol has been examined under simulated gastric conditions. This process is significant for understanding the interaction between pharmaceuticals and nitrite in the human stomach. The findings suggest that the formation of N-nitrosopropranolol is influenced by the presence of various components in the gastric juice, such as pepsin and thiocyanate, and is also pH-dependent. The study concludes that the amounts formed in the stomach should not pose a significant carcinogenic risk (Brambilla, Martelli, & Sottofattori, 1995).

Detection and Determination Techniques

A voltammetric sensor was developed for the determination of N-nitrosopropranolol. This sensor, based on a carbon paste electrode impregnated with molecularly imprinted polymer nanoparticles, showcases a novel approach for detecting this compound. The method demonstrates sensitivity and selectivity, highlighting its potential for practical applications in detecting N-nitrosopropranolol in various contexts (Alizadeh & Allahyari, 2013).

High-Performance Liquid Chromatography (HPLC) Studies

HPLC methods have been developed to study the formation of N-nitrosopropranolol in simulated gastric juice from propranolol. This technique allows for a detailed examination of the nitrosation reaction under varying conditions, such as different pH levels and substrate concentrations. The accuracy and precision of this method provide a robust tool for quantifying N-nitrosopropranolol and understanding its formation under various conditions (Sottofattori, Anzaldi, Balbi, & Martelli, 1997).

Formation and Mutagenic Properties

Research has delved into the formation, mutagenic properties, and safety assessment of N-nitrosopropranolol. This includes examining its stability under various conditions, developing methods for detection, and evaluating its potential as a carcinogen. Studies suggest that the compound is unlikely to pose significant health risks under normal conditions in patients (Raisfeld-Danse & Chen, 1983).

Synthesis and Testing

The synthesis of N-nitrosopropranolol and related compounds, and their testing for mutagenicity, provides insights into the chemical nature and potential health impacts of these compounds. This research is crucial for understanding the risks associated with long-term use of certain medications and their interactions within the human body (Zhang, Powell, Nelson, & Wirth, 1983).

Safety And Hazards

N-Nitrosopropranolol is considered a hazard due to its potential mutagenic and carcinogenic properties . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is classified as having acute toxicity when ingested and is suspected of causing cancer .

Future Directions

There is a need to develop highly sensitive analytical methods for the quantification of N-Nitrosopropranolol in Propranolol API and tablets . This is due to the potential health risks associated with nitrosamine impurities. The FDA has issued guidance on acceptable intake limits for nitrosamine drug substance-related impurities, including N-Nitrosopropranolol . Furthermore, there is ongoing research into the risk assessment for nitrosated pharmaceuticals, which includes N-Nitrosopropranolol .

properties

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRHXNLIUKPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004684
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosopropranolol

CAS RN

84418-35-9
Record name N-Nitrosopropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84418-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosopropranolol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
X Li, Y Le, JE Seo, X Guo, Y Li, S Chen… - Regulatory Toxicology …, 2023 - Elsevier
Propranolol is a widely used β-blocker that can generate a nitrosated derivative, N-nitroso propranolol (NNP). NNP has been reported to be negative in the bacterial reverse mutation …
Number of citations: 2 www.sciencedirect.com
G Brambilla, A Martelli, E Sottofattori - Carcinogenesis, 1995 - academic.oup.com
… In the presence of a low concentration of nitrite (2.9 mM) and a therapeutic gastric concentration of the drug (5.4 mM), the yield of Nnitrosopropranolol was higher in simulated gastric …
Number of citations: 10 academic.oup.com
S Zhang, ML Powell, WL Nelson… - Journal of Medicinal …, 1983 - ACS Publications
… N-Nitrosopropranolol (3) was prepared by treating propranolol with nitrous acid. None of the compounds was mutagenic in the Ames assay with Salmonella typhimurium TA-98 and TA-…
Number of citations: 5 pubs.acs.org
L Robbiano, A Martelli, A Allavena, M Mazzei… - Cancer research, 1991 - AACR
Six β-adrenergic-blocking drugs, atenolol, metoprolol, nadolol, oxprenolol, propranolol, and sotalol, were found to react with sodium nitrite in HCl solution, yielding the corresponding N-…
Number of citations: 31 aacrjournals.org
F Belal, OA Al-Deeb, AA Al-Majed, EAR Gad-Kariem - Il Farmaco, 1999 - Elsevier
… Moreover, one of them, N-nitrosopropranolol (NP) was found to exert mutagenic activity in mammalian cells [10]. Later on, Martelli et al. [5] reported on the genotoxic activity of NP and N-…
Number of citations: 26 www.sciencedirect.com
A Martelli, A Allavena, E Sottofattori, G Brambilla - Toxicology letters, 1994 - Elsevier
… In this study we evaluated the capability of the other 5 N-nitrosamines - N-nitrosoatenolol, N-nitrosometoprolol, N-nitrosonadolol, N-nitrosopropranolol, and N-nitrososotalol - of inducing …
Number of citations: 13 www.sciencedirect.com
E Sottofattori, A Martelli, G Brambilla - Mutation Research/Genetic …, 2001 - Elsevier
… Yield of N-nitrosopropranolol (in terms of percent of propranolol hydrochloride converted to N-nitrosopropranolol at various reaction times) in the absence and in the presence (mM) of …
Number of citations: 1 www.sciencedirect.com
T Alizadeh, L Allahyari - Electrochimica Acta, 2013 - Elsevier
… of N-nitrosopropranolol in simulated gastric juice. The method is based on the measurement of reduction current of N-nitrosopropranolol on … potential of N-nitrosopropranolol is highly …
Number of citations: 34 www.sciencedirect.com
E Sottofattori, A Martelli, G Brambilla - Mutation Research/Fundamental and …, 1998 - Elsevier
… of the corresponding N-nitrosamine, and that assays carried out in primary cultures of both rat and human hepatocytes demonstrated that the genotoxic potency of N-nitrosopropranolol (…
Number of citations: 11 www.sciencedirect.com
IH Raisfeld-Danse, J Chen - Journal of Pharmacology and Experimental …, 1983 - ASPET
In the preceding report, the kinetics of formation of N-nitrosopropranolol (NNP) from propranolol and inorganic nitrite were determined in solutions of hydrochloric acid over the range of …
Number of citations: 13 jpet.aspetjournals.org

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